molecular formula C14H11FO3 B6171459 methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 22510-35-6

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B6171459
CAS No.: 22510-35-6
M. Wt: 246.23 g/mol
InChI Key: CDIIKUBOHXOKOT-UHFFFAOYSA-N
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Description

Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the biphenyl structure, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-fluoro-4-oxo-[1,1’-biphenyl]-3-carboxylate.

    Reduction: Formation of 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-methanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and fluorine groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and the context of its use .

Comparison with Similar Compounds

    Methyl 4-fluoro-2-hydroxybenzoate: Shares the fluorine and hydroxyl groups but differs in the position of the carboxylate ester.

    4’-fluoro-4-hydroxybiphenyl: Lacks the carboxylate ester group but has similar structural features.

Uniqueness: Methyl 4’-fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

22510-35-6

Molecular Formula

C14H11FO3

Molecular Weight

246.23 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3

InChI Key

CDIIKUBOHXOKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)O

Purity

95

Origin of Product

United States

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